molecular formula C8H7ClN2S B11903555 4-Chloro-5-ethylthieno[2,3-d]pyrimidine CAS No. 917909-43-4

4-Chloro-5-ethylthieno[2,3-d]pyrimidine

Cat. No.: B11903555
CAS No.: 917909-43-4
M. Wt: 198.67 g/mol
InChI Key: YEZNAACKSLBUHW-UHFFFAOYSA-N
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Description

4-Chloro-5-ethylthieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the class of thienopyrimidines These compounds are characterized by a fused ring system containing both a thiophene and a pyrimidine ring The presence of a chlorine atom at the 4-position and an ethyl group at the 5-position of the thienopyrimidine ring imparts unique chemical properties to this compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-ethylthieno[2,3-d]pyrimidine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity while minimizing waste and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-ethylthieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary and secondary amines, thiols, and alkoxides in the presence of a base (e.g., NaOH, K2CO3) and solvents like DMF or DMSO.

    Suzuki Coupling: Palladium catalysts (e.g., Pd(PPh3)4), boronic acids or boronate esters, and bases like K2CO3 or CsF in solvents such as toluene or dioxane.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) in suitable solvents.

Major Products Formed

    Nucleophilic Substitution: Substituted thienopyrimidines with various functional groups at the 4-position.

    Suzuki Coupling: Biaryl thienopyrimidine derivatives.

    Oxidation and Reduction: Oxidized or reduced thienopyrimidine derivatives with altered electronic properties.

Scientific Research Applications

4-Chloro-5-ethylthieno[2,3-d]pyrimidine has found applications in various fields of scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-5-ethylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: This compound targets enzymes such as kinases, which play crucial roles in cell signaling and regulation.

    Pathways Involved: The inhibition of kinases by this compound affects signaling pathways such as the MAPK/ERK pathway, PI3K/Akt pathway, and JAK/STAT pathway.

Comparison with Similar Compounds

4-Chloro-5-ethylthieno[2,3-d]pyrimidine can be compared with other similar compounds to highlight its uniqueness:

Properties

CAS No.

917909-43-4

Molecular Formula

C8H7ClN2S

Molecular Weight

198.67 g/mol

IUPAC Name

4-chloro-5-ethylthieno[2,3-d]pyrimidine

InChI

InChI=1S/C8H7ClN2S/c1-2-5-3-12-8-6(5)7(9)10-4-11-8/h3-4H,2H2,1H3

InChI Key

YEZNAACKSLBUHW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CSC2=C1C(=NC=N2)Cl

Origin of Product

United States

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